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Introduction

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a
critical role in hemostasis, thrombosis, inflammation, and cellular signaling.[1][2][3] Unlike
typical GPCRs that are activated by the binding of a soluble ligand, PARL1 is activated by
proteolytic cleavage of its N-terminal exodomain.[3][4][5] The serine protease thrombin is the
prototypical activator, cleaving the receptor between arginine-41 and serine-42.[4][5] This
cleavage unmasks a new N-terminus, with the sequence SFLLRN..., which then acts as a
"tethered ligand," binding intramolecularly to the receptor's second extracellular loop to initiate
signaling.[3][5][6]

To study PAR1 function without the pleiotropic effects of proteases like thrombin, which can
activate other substrates, synthetic peptide agonists have been developed.[7] Tfllrn-NH2 (Thr-
Phe-Leu-Leu-Arg-Asn-amide) is a potent and selective synthetic hexapeptide agonist that
corresponds to the tethered ligand sequence of PAR1.[8][9][10][11] It effectively mimics the
action of the native tethered ligand, allowing for the specific interrogation of PAR1-mediated
signaling pathways and physiological effects. This guide provides an in-depth technical
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overview of Tfllrn-NH2, its mechanism of action, associated signaling pathways,
pharmacological data, and detailed experimental protocols.

Mechanism of Action

Tfllrn-NH2 functions as a direct agonist of PAR1, bypassing the need for proteolytic cleavage.
[6] The peptide's sequence and C-terminal amidation allow it to bind to and activate the
receptor in a manner analogous to the native SFLLRN- tethered ligand.[9][12] This selective
activation makes Tfllrn-NH2 an invaluable tool for distinguishing PAR1-specific effects from
those mediated by other PAR family members or other substrates of proteases like thrombin.
For instance, while some PAR1-activating peptides (like SFLLRN-NHZ2) can show cross-
reactivity with PAR2 at higher concentrations, Tfllrn-NH2 is noted for its selectivity for PAR1.[7]
[13]

Signaling Pathways

Upon activation by Tfllrn-NH2, PAR1 undergoes a conformational change that facilitates
coupling to several heterotrimeric G proteins, primarily Gaq, Gal12/13, and Gai.[5][14] This
initiates multiple downstream signaling cascades.

» Gaq Pathway (Calcium Mobilization): This is the most prominently studied pathway for PAR1
agonists. Gaq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium
(Ca2+) into the cytoplasm.[15] This rapid increase in intracellular calcium concentration
([Ca2+]i) is a hallmark of PAR1 activation and a common readout in functional assays.[13]
[15]

e G012/13 Pathway (RhoA Activation): Coupling to Gal12/13 activates Rho guanine nucleotide
exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This
pathway is crucial for regulating the actin cytoskeleton, cell shape, and endothelial barrier
permeability. Thrombin-mediated activation of this pathway is associated with increased
vascular permeability.[14]

» Biased Agonism: PARL1 signaling can be subject to "biased agonism," where different
agonists stabilize distinct receptor conformations, preferentially activating a subset of
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downstream signaling pathways.[1][14][16] For example, thrombin robustly activates G
protein signaling, while Activated Protein C (APC) also cleaves PAR1 but at a different site
(Arg46), leading to biased signaling that is 3-arrestin-dependent and confers cytoprotective
effects.[16] Tfllrn-NH2 is generally used to study the canonical G-protein mediated signaling
pathways that mimic thrombin's primary activation mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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